2,6-Bis(1,1-dimethylethyl)-4-(2-thienylthio)-phenol
Overview
Description
RC363 is a derivative of the antioxidant and hypocholesterolemic agent probucol. It is known for its ability to inhibit ferroptosis, a type of programmed cell death characterized by the accumulation of lipid peroxides . RC363 has shown potential in reducing 2,2-diphenyl-1-picrylhydrazyl radicals by approximately 40% in cell-free assays and preventing glutamate-induced toxicity in cultured hippocampal cells .
Scientific Research Applications
RC363 has several scientific research applications, including:
Chemical Reactions Analysis
RC363 undergoes several types of chemical reactions, including:
Oxidation: RC363 can reduce 2,2-diphenyl-1-picrylhydrazyl radicals by approximately 40% in cell-free assays.
Substitution: As a derivative of probucol, RC363 likely undergoes substitution reactions to modify its structure.
Common reagents and conditions used in these reactions include ethanol, dimethyl sulfoxide, and phosphate-buffered saline . The major products formed from these reactions are not extensively documented.
Mechanism of Action
RC363 exerts its effects by inhibiting ferroptosis. It increases the levels of glutathione peroxidase 1 and the activity of glutathione peroxidase in glutamate-challenged hippocampal cells . RC363 also inhibits ferroptosis induced by the glutathione peroxidase 4 inhibitor RSL3 . The molecular targets and pathways involved include the modulation of oxidative stress and the enhancement of antioxidant defenses .
Comparison with Similar Compounds
RC363 is unique due to its dual role as an antioxidant and a ferroptosis inhibitor. Similar compounds include:
Probucol: The parent compound of RC363, known for its antioxidant and hypocholesterolemic properties.
Ferrostatin-1: Another ferroptosis inhibitor that prevents lipid peroxidation.
Liproxstatin-1: A potent inhibitor of ferroptosis that also targets lipid peroxidation.
RC363 stands out due to its specific modifications that enhance its ability to inhibit ferroptosis and reduce oxidative stress .
Properties
IUPAC Name |
2,6-ditert-butyl-4-thiophen-2-ylsulfanylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24OS2/c1-17(2,3)13-10-12(21-15-8-7-9-20-15)11-14(16(13)19)18(4,5)6/h7-11,19H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMIDNYWQLUYJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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